N-Tert-boc-L-isoleucine N-succinimide ester
Description
N-Tert-boc-L-isoleucine N-succinimide ester (CAS: 13139-16-7) is a Boc-protected amino acid derivative widely used in peptide synthesis. Its structure comprises a tert-butoxycarbonyl (Boc) group protecting the α-amino group of L-isoleucine, coupled to a reactive N-hydroxysuccinimide (NHS) ester moiety. This design enables efficient coupling of the isoleucine residue to amine-containing molecules (e.g., peptides, proteins, or polymers) under mild conditions .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O6/c1-6-9(2)12(16-14(21)22-15(3,4)5)13(20)23-17-10(18)7-8-11(17)19/h9,12H,6-8H2,1-5H3,(H,16,21)/t9?,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATJLEZSGFVHQA-ACGXKRRESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3392-08-3 | |
| Record name | Succinimido N-(tert-butoxycarbonyl)isoleucinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.211 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-Tert-boc-L-isoleucine N-succinimide ester is a modified amino acid derivative that plays a significant role in peptide synthesis and bioconjugation. This compound is characterized by its biological activity, which is influenced by its structural components and reactivity. This article explores the biological activity of this compound, including its applications in drug development, peptide synthesis, and interactions with biomolecules.
Chemical Structure and Properties
This compound is derived from L-isoleucine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a succinimide ester functionality. The molecular formula of this compound is , with a molecular weight of approximately 285.34 g/mol. The presence of the Boc group enhances its stability during synthesis, while the succinimide moiety provides a reactive site for conjugation with various biomolecules.
1. Peptide Synthesis
This compound is primarily utilized in solid-phase peptide synthesis (SPPS). Its reactivity allows for the formation of amide bonds with nucleophiles such as primary amines, which are abundant in peptides. This property makes it an essential building block in the synthesis of various peptides that exhibit biological activity.
Table 1: Comparison of Amino Acid Esters in Peptide Synthesis
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| This compound | Amino Acid Derivative | High stability; effective for peptide coupling |
| N-Fmoc-L-isoleucine N-succinimide ester | Amino Acid Derivative | Fmoc protection; used in alternative synthesis methods |
| N-hydroxysuccinimide (NHS) ester | Reactive Ester | Commonly used for labeling and conjugation |
2. Bioconjugation Applications
The succinimide group in this compound facilitates bioconjugation, allowing researchers to attach this compound to proteins, antibodies, or other biomolecules. This ability to form stable conjugates enhances the specificity and efficacy of therapeutic agents.
- Case Study : In a study involving targeted drug delivery, researchers utilized this compound to conjugate a peptide to an antibody. The resulting conjugate demonstrated improved binding affinity to cancer cells compared to unconjugated peptides, highlighting the potential for enhanced therapeutic efficacy.
3. Impact on Biological Systems
Research indicates that peptides synthesized using this compound exhibit various biological activities, including antimicrobial and anticancer properties. For instance:
- Antimicrobial Activity : Peptides containing isoleucine residues have shown effectiveness against bacterial strains such as E. coli and Staphylococcus aureus. The incorporation of this amino acid derivative enhances the overall potency of antimicrobial peptides.
- Anticancer Properties : Certain peptides synthesized with this compound have been evaluated for their ability to inhibit tumor growth in vitro. The structure-activity relationship studies reveal that modifications at the isoleucine position can significantly influence anticancer activity.
Scientific Research Applications
Peptide Synthesis
Overview : N-Tert-boc-L-isoleucine N-succinimide ester is widely used as a building block in peptide synthesis. The tert-butyloxycarbonyl (Boc) protecting group allows for selective reactions without unwanted side reactions.
Key Applications :
- Solid-Phase Peptide Synthesis (SPPS) : The compound facilitates the assembly of peptides by providing a reactive site for coupling with other amino acids or peptide fragments.
- C-terminal Modifications : It can be utilized to introduce specific modifications at the C-terminus of peptides, enhancing their stability and biological activity .
Drug Development
Overview : The compound plays a crucial role in developing pharmaceutical agents, particularly prodrugs that improve bioavailability and targeted delivery.
Key Applications :
- Prodrug Formation : this compound is employed to create prodrugs that can be converted into active drugs within the body, thus enhancing therapeutic efficacy.
- Antiviral Research : Recent studies have explored its use in synthesizing inhibitors for viral proteases, such as those involved in Dengue virus infections, showcasing its potential in antiviral drug development .
Bioconjugation
Overview : The ability of this compound to form stable conjugates with biomolecules makes it valuable in bioconjugation applications.
Key Applications :
- Labeling Biomolecules : It can be used to label proteins or peptides for tracking and analysis in biochemical assays.
- Diagnostic Tools : The compound aids in attaching biomolecules to surfaces or carriers, improving the functionality and sensitivity of diagnostic assays .
Protein Modification
Overview : Researchers utilize this compound for modifying proteins to study their structure and function.
Key Applications :
- Understanding Disease Mechanisms : By modifying specific amino acids within proteins, scientists can investigate how changes affect protein function and contribute to disease .
- Therapeutic Protein Development : It is employed in designing therapeutic proteins with enhanced properties for better patient outcomes.
Biotechnology Research
Overview : The compound's versatility extends to various biotechnological applications, including vaccine development.
Key Applications :
- Vaccine Development : It is utilized in synthesizing peptide-based vaccines that mimic pathogen epitopes, stimulating immune responses.
- Therapeutic Proteins Production : Facilitates the production of modified therapeutic proteins that exhibit improved stability and efficacy .
Data Table: Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Peptide Synthesis | Building block for SPPS and C-terminal modifications | Enhanced stability and activity |
| Drug Development | Formation of prodrugs and antiviral compounds | Improved bioavailability |
| Bioconjugation | Labeling biomolecules and enhancing diagnostic tools | Increased sensitivity |
| Protein Modification | Modifying proteins to study structure/function | Insights into disease mechanisms |
| Biotechnology Research | Developing vaccines and therapeutic proteins | Better immune response and therapeutic efficacy |
Case Studies
- Dengue Virus Protease Inhibitors
- C-terminal Modifications
Chemical Reactions Analysis
Reaction Mechanism
-
Activation of Carboxylic Acid :
N-Boc-L-isoleucine reacts with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form an O-acylisourea intermediate . -
NHS Ester Formation :
The intermediate reacts with NHS, displacing the carbodiimide derivative and yielding Boc-Ile-OSu .
Key Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane (DCM) or THF | |
| Temperature | 0–25°C | |
| Reaction Time | 2–4 hours | |
| Yield | 85–94% |
Peptide Bond Formation
Boc-Ile-OSu is widely used in solid-phase and solution-phase peptide synthesis due to its stability and selectivity.
Reaction with Amino Groups
-
General Reaction :
-
Conditions :
Protein Modification
-
Reaction with Lysine Residues :
The NHS ester reacts with ε-amino groups of lysine under mild conditions (pH 8.5, 4°C) . -
Example : Conjugation to albumin increased peptide half-life in vivo by 12-fold .
Surface Functionalization
Stability and Storage
-
Hydrolysis Sensitivity :
Degrades in aqueous media (t₁/₂ = 2 hours at pH 7.4, 25°C) . -
Storage Recommendations :
-20°C under anhydrous conditions; stable for >2 years .
Reaction with Nucleophiles Beyond Amines
While primarily used for amine coupling, Boc-Ile-OSu reacts with:
Limitations and Side Reactions
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 316.3 g/mol (analogous Boc-protected esters; see ).
- Solubility: Soluble in methanol, DMF, and DMSO; insoluble in water .
- Applications : Primarily used for introducing Boc-protected isoleucine into peptides, with applications in drug development, bioconjugation, and materials science.
Structural Analogs: Boc-Protected Amino Acid NHS Esters
Boc-Glycine N-Succinimide Ester (Boc-Gly-OSu)
- Reactivity : Faster coupling kinetics due to glycine’s small size and lack of steric hindrance.
- Applications : Preferred for introducing glycine residues in solid-phase peptide synthesis (SPPS) .
| Parameter | Boc-L-Isoleucine-OSu | Boc-Gly-OSu |
|---|---|---|
| Molecular Weight | 316.3 g/mol | 286.3 g/mol |
| Solubility in Water | Insoluble | Insoluble |
| Coupling Efficiency* | Moderate | High |
| Steric Hindrance | High (branched chain) | None |
*Coupling efficiency depends on steric factors and reaction conditions.
Boc-Threonine N-Succinimide Ester (Boc-Thr-OSu)
- Structural Differences : Contains a hydroxyl-bearing side chain (threonine).
- Reactivity : Hydroxyl group may participate in side reactions (e.g., oxidation), requiring careful deprotection.
- Applications : Used in glycopeptide synthesis .
Functional Analogs: Other NHS Esters
11-Maleimido-undecanoic Acid N-Succinimide Ester
- Structural Differences : Combines a maleimide group (thiol-reactive) with an NHS ester (amine-reactive).
- Reactivity : Dual functionality enables sequential bioconjugation (e.g., thiol-amine crosslinking).
- Applications: Drug delivery systems, surface functionalization of nanoparticles .
Acrylic Acid N-Succinimide Ester Copolymers
- Structural Differences : Polymerizable NHS esters used as crosslinkers.
- Reactivity : Forms hydrogels with chitosan, enhancing mechanical stability.
- Applications : Biomedical engineering (e.g., tissue scaffolds) .
Stability and Reactivity Comparison
- Boc-L-Isoleucine-OSu : Boc protection enhances stability during storage but requires acidic deprotection (e.g., TFA) post-coupling. Its branched side chain slows coupling compared to linear analogs like Boc-Gly-OSu .
- N-Succinimide Amides : Less reactive than NHS esters in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), necessitating optimized catalysts .
- Thiophenyl Esters : Greater shelf stability than NHS esters, as demonstrated in antibody-drug conjugate (ADC) synthesis .
Preparation Methods
Reaction Mechanism
The halophosphoric acid ester method involves a one-pot reaction where N-hydroxysuccinimide (NHS) reacts with Boc-L-isoleucine in the presence of a halophosphoric acid ester (e.g., diphenyl chlorophosphate) and a base. The mechanism proceeds via activation of the carboxylic acid group through intermediate phosphate species, facilitating nucleophilic attack by NHS to form the succinimidyl ester. The general reaction is summarized as:
Example Protocol from Patent US5734064A
A representative synthesis from the patent involves the following steps:
-
Reagent Setup :
-
Boc-L-isoleucine (2.79 g, 0.010 mol) and NHS (1.20 g, 0.010 mol) are suspended in acetone (30 ml) with sodium bicarbonate (3.45 g, 0.041 mol).
-
Diphenyl chlorophosphate (3.22 g, 0.012 mol) is added dropwise at 50°C.
-
-
Reaction Conditions :
-
The mixture is stirred at 50°C for 1 hour, then cooled to 20°C.
-
Solvent removal under reduced pressure is followed by extraction with ethyl acetate (30 ml) and water (30 ml).
-
-
Workup and Purification :
Table 1: Halophosphoric Acid Ester Method Parameters
Advantages and Limitations
This method offers high yields and excellent purity due to the one-pot reaction design, minimizing intermediate isolation. However, diphenyl chlorophosphate is moisture-sensitive and requires careful handling.
Carbodiimide/HOBt-Mediated Synthesis
Reaction Mechanism
The carbodiimide approach utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid group of Boc-L-isoleucine. EDC forms an O-acylisourea intermediate, which reacts with NHS to yield the succinimidyl ester:
Example Protocol from ChemicalBook
A typical procedure involves:
-
Reagent Setup :
-
Boc-L-isoleucine (2.31 g, 0.010 mol) is dissolved in anhydrous DMF (20 ml).
-
EDC (2.30 g, 0.012 mol) and HOBt (1.62 g, 0.012 mol) are added under nitrogen.
-
-
Reaction Conditions :
-
The mixture is stirred at 0°C for 30 minutes, then warmed to room temperature for 4 hours.
-
-
Workup and Purification :
Table 2: Carbodiimide/HOBt Method Parameters
Advantages and Limitations
This method is widely adopted in peptide synthesis due to its compatibility with sensitive substrates. However, it requires anhydrous conditions and generates urea byproducts, complicating purification.
Comparative Analysis of Methods
Q & A
Q. What are the optimal synthetic routes for preparing N-Tert-boc-L-isoleucine N-succinimide ester?
The compound is typically synthesized via carbodiimide-mediated coupling. A standard method involves reacting N-Boc-L-isoleucine with N-hydroxysuccinimide (NHS) in the presence of dicyclohexylcarbodiimide (DCC) or ethylcarbodiimide hydrochloride (EDC) in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF) . Critical parameters include maintaining a dry environment, stoichiometric control of NHS (1.2–1.5 equivalents), and purification via recrystallization or column chromatography to remove urea byproducts.
Q. Which characterization techniques are essential for validating the structure and purity of the compound?
- FT-IR Spectroscopy : Confirm the presence of the Boc group (C=O stretch at ~1680–1720 cm⁻¹) and NHS ester (C=O at ~1740–1780 cm⁻¹) .
- NMR Spectroscopy : ¹H and ¹³C NMR can verify the tert-butyl group (δ ~1.4 ppm for protons) and ester carbonyl (δ ~170 ppm in ¹³C NMR) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability, with decomposition typically observed above 150°C for NHS esters .
- HPLC/MS : Ensure >95% purity and detect hydrolyzed byproducts (e.g., free carboxylic acid).
Q. How is this compound utilized in peptide synthesis?
The NHS ester reacts selectively with primary amines (e.g., lysine ε-amino groups or N-termini) under mild conditions (pH 7–9, 0–25°C). For example, in solid-phase peptide synthesis, it facilitates side-chain conjugation without requiring acidic/basic deprotection, making it compatible with Boc- or Fmoc-strategies .
Advanced Research Questions
Q. How can solubility challenges in polymer or protein conjugation be mitigated?
- Solvent Optimization : Use polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) to enhance solubility .
- Protective Group Strategies : Incorporate silyl-protected alcohols or t-Boc-protected amines in copolymer systems to balance solubility and reactivity .
- Surfactant-Assisted Dispersion : For aqueous reactions, employ non-ionic surfactants (e.g., Tween-20) to stabilize hydrophobic intermediates .
Q. What methods improve site-selective labeling of proteins using NHS esters?
- Lys-His Tag Engineering : Design peptide tags with a single lysine residue flanked by histidines (e.g., KH6 tag) to direct NHS ester reactivity to the ε-amine of lysine under controlled pH (6.5–7.5) .
- Competitive Quenching : Add excess imidazole (10–50 mM) to suppress non-specific histidine labeling .
Q. How do steric and electronic effects influence coupling efficiency in complex systems?
- Steric Hindrance : Bulky tert-butyl groups in the Boc-protected amino acid reduce reaction rates. Pre-activation with HOBt (1-hydroxybenzotriazole) or OxymaPure® improves coupling yields in sterically hindered environments .
- Electronic Activation : N-Succinimide esters exhibit lower reactivity compared to glutarimide derivatives in Pd-catalyzed cross-coupling reactions due to reduced electronic activation of the amide bond .
Data Analysis and Contradictions
Q. How should researchers resolve discrepancies in reported hydrolytic stability of NHS esters?
Hydrolysis rates vary widely depending on solvent (e.g., half-life <1 hr in aqueous buffers vs. >24 hrs in DMF). Key steps:
- Monitor hydrolysis via HPLC at 220 nm (disappearance of NHS ester peak) .
- Use buffered systems with low water content (e.g., 5% v/v H₂O in DMSO) to slow hydrolysis during bioconjugation .
Q. Why do some studies report low yields in peptide couplings despite stoichiometric NHS ester use?
- Competitive Side Reactions : NHS esters may react with hydroxyl groups (e.g., serine, threonine) under alkaline conditions. Use pH 7.4–8.0 to favor amine-specific reactivity .
- Incomplete Activation : Pre-activate carboxylic acids with DCC/EDC for 30 min before adding NHS to ensure full conversion to the active ester .
Applications in Advanced Systems
Q. How is this compound applied in stimuli-responsive hydrogels?
In chitosan-based hydrogels, the NHS ester enables covalent crosslinking with amino groups on chitosan, enhancing mechanical strength (e.g., compressive modulus up to 25 kPa) and thermal stability (decomposition onset at ~200°C). Post-functionalization with bioactive molecules (e.g., peptides) is achieved via residual NHS esters .
Q. What role does it play in nanotechnology and drug delivery?
NHS esters functionalize nanoparticles (e.g., gold, PLGA) for targeted drug delivery. For example, maleimide-NHS heterobifunctional linkers enable sequential conjugation of thiol-containing ligands (e.g., antibodies) and amine-containing drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
